molecular formula C9H9N3O4S B12572984 Methyl [(4-cyanophenyl)sulfamoyl]carbamate CAS No. 503310-68-7

Methyl [(4-cyanophenyl)sulfamoyl]carbamate

Cat. No.: B12572984
CAS No.: 503310-68-7
M. Wt: 255.25 g/mol
InChI Key: QZZQSCRWKKGIKX-UHFFFAOYSA-N
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Description

Methyl [(4-cyanophenyl)sulfamoyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl carbamate group attached to a 4-cyanophenyl sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4-cyanophenyl)sulfamoyl]carbamate typically involves the reaction of 4-cyanophenyl isocyanate with methyl carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-cyanophenyl)sulfamoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl [(4-cyanophenyl)sulfamoyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of methyl [(4-cyanophenyl)sulfamoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-nitrophenyl)sulfamoyl]carbamate
  • Methyl [(4-methoxyphenyl)sulfamoyl]carbamate
  • Methyl [(4-chlorophenyl)sulfamoyl]carbamate

Uniqueness

Methyl [(4-cyanophenyl)sulfamoyl]carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

503310-68-7

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

methyl N-[(4-cyanophenyl)sulfamoyl]carbamate

InChI

InChI=1S/C9H9N3O4S/c1-16-9(13)12-17(14,15)11-8-4-2-7(6-10)3-5-8/h2-5,11H,1H3,(H,12,13)

InChI Key

QZZQSCRWKKGIKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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